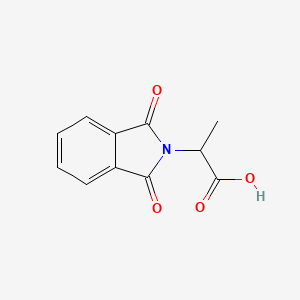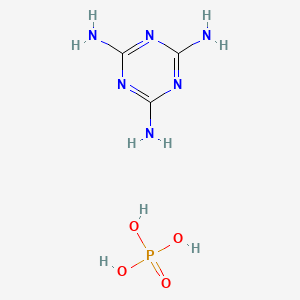
(4-Benzyl-3-methylmorpholin-3-yl)methanol
Übersicht
Beschreibung
“(4-Benzyl-3-methylmorpholin-3-yl)methanol” is a chemical compound with the CAS Number: 218594-70-8 . It has a molecular weight of 221.3 and its IUPAC name is (4-benzyl-3-methylmorpholin-3-yl)methanol . It is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for “(4-Benzyl-3-methylmorpholin-3-yl)methanol” is 1S/C13H19NO2/c1-13(10-15)11-16-8-7-14(13)9-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“(4-Benzyl-3-methylmorpholin-3-yl)methanol” is an oil at room temperature . Its molecular formula is C13H19NO2 . More detailed physical and chemical properties such as boiling point, melting point, and solubility would require additional specific experimental measurements.Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Huisgen 1,3-dipolar Cycloadditions : A study by (Ozcubukcu et al., 2009) discusses a new ligand related to (4-Benzyl-3-methylmorpholin-3-yl)methanol, which forms a complex with CuCl. This complex is an effective catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating low catalyst loadings, room temperature reactions, and compatibility with free amino groups.
Chemical Synthesis
- Formation of Amides and Esters : Kunishima et al. (1999) describe a process involving 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, synthesized from a compound similar to (4-Benzyl-3-methylmorpholin-3-yl)methanol. This method effectively produces amides and esters, highlighting the compound's relevance in organic synthesis (Kunishima et al., 1999).
Analytical Chemistry
- Fluorescence Derivatization in Chromatography : Iwata et al. (1986) and Yamaguchi et al. (1987) have explored compounds with structures related to (4-Benzyl-3-methylmorpholin-3-yl)methanol as sensitive fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, demonstrating their utility in analytical applications (Iwata et al., 1986); (Yamaguchi et al., 1987).
Biofuel Production
- Biodiesel Production : Lin et al. (2013) discuss the use of 4-allyl-4-methylmorpholin-4-ium bromine, a compound related to (4-Benzyl-3-methylmorpholin-3-yl)methanol, as a catalyst in biodiesel production using a microwave heating system. This study indicates its potential role in improving methyl ester yields in biofuel production (Lin et al., 2013).
Molecular Aggregation Studies
- Study of Molecular Aggregation : Matwijczuk et al. (2016) conducted spectroscopic studies on compounds similar to (4-Benzyl-3-methylmorpholin-3-yl)methanol, providing insights into the aggregation processes and the effects of different solvent environments (Matwijczuk et al., 2016).
Safety and Hazards
The compound has been assigned the GHS pictograms GHS05 and GHS07 . The hazard statements include H302, H312, H315, H318, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 . These codes provide information about the hazards associated with the compound and the precautions that should be taken when handling it.
Wirkmechanismus
Target of Action
(4-Benzyl-3-methylmorpholin-3-yl)methanol primarily targets bacterial cell membranes. Its structure allows it to interact with lipid bilayers, disrupting membrane integrity and leading to cell lysis. This compound is particularly effective against Gram-positive bacteria due to their thicker peptidoglycan layer, which is more susceptible to disruption .
Mode of Action
The compound integrates into the bacterial cell membrane, where it disrupts the lipid bilayer. This disruption increases membrane permeability, causing leakage of essential ions and molecules. The loss of membrane potential and cellular contents ultimately leads to bacterial cell death .
Biochemical Pathways
By targeting the bacterial cell membrane, (4-Benzyl-3-methylmorpholin-3-yl)methanol affects several biochemical pathways:
- Metabolite Transport : Essential metabolites leak out, disrupting metabolic processes and leading to cell death .
Pharmacokinetics
The pharmacokinetics of (4-Benzyl-3-methylmorpholin-3-yl)methanol include:
Result of Action
At the molecular level, the compound causes membrane disruption, leading to ion imbalance and energy depletion. At the cellular level, this results in bacterial cell death. The compound’s action is rapid, making it effective in acute bacterial infections .
Action Environment
Environmental factors such as pH, temperature, and ionic strength can influence the efficacy and stability of (4-Benzyl-3-methylmorpholin-3-yl)methanol. For instance:
- Ionic Strength : High ionic strength can stabilize the compound, enhancing its interaction with bacterial membranes .
This comprehensive understanding of (4-Benzyl-3-methylmorpholin-3-yl)methanol’s mechanism of action highlights its potential as a potent antibacterial agent, especially against resistant strains.
Eigenschaften
IUPAC Name |
(4-benzyl-3-methylmorpholin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(10-15)11-16-8-7-14(13)9-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPZLUWUMMIRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyl-3-methylmorpholin-3-yl)methanol | |
CAS RN |
218594-70-8 | |
| Record name | (4-benzyl-3-methylmorpholin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(6-Chloro-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-5-methylisoxazole](/img/structure/B3421419.png)
![2-Fluorophenyl 4-(2-{4-[(2-fluorophenyl)carbonyl]phenoxy}ethoxy)phenyl ketone](/img/structure/B3421423.png)
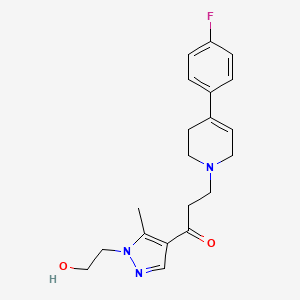
![Dibenzo[b,k]chrysene](/img/structure/B3421446.png)
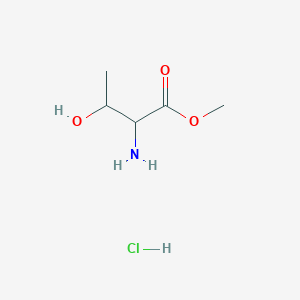
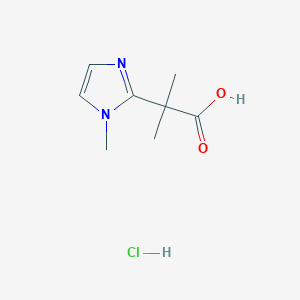
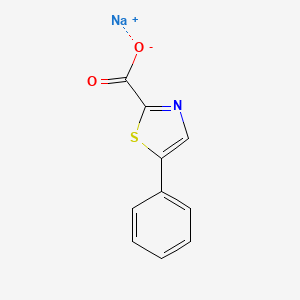
![2-[4-(Aminomethyl)pyrazol-1-yl]ethanol;hydrochloride](/img/structure/B3421466.png)
